![molecular formula C9H10F2N2O2 B15328898 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid](/img/structure/B15328898.png)
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluoromethyl group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a difluoromethylating agent under controlled conditions. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, materials, and other chemical products. Its unique properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance binding affinity and selectivity, while the propyl chain may influence the compound's overall pharmacokinetic properties.
Comparison with Similar Compounds
4-(Difluoromethyl)pyrimidine-5-carboxylic acid
2-propylpyrimidine-5-carboxylic acid
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid
Uniqueness: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the propyl chain. This unique structure can impart distinct chemical and biological properties compared to similar compounds, making it a valuable tool in various applications.
Biological Activity
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethyl group at the 4-position and a propyl group at the 2-position of the pyrimidine ring, with a carboxylic acid functional group at the 5-position. This unique structure contributes to its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- COX Inhibition : The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory activity. For instance, derivatives similar to this compound showed IC50 values against COX-1 ranging from 19.45 to 28.39 μM and against COX-2 from 23.8 to 42.1 μM .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:
- Thymidine Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit thymidine kinase, an enzyme critical for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the difluoromethyl and propyl groups can significantly influence its potency and selectivity towards COX enzymes.
Modification | Effect on Activity |
---|---|
Addition of electron-donating groups | Increases COX inhibition potency |
Alteration of alkyl chain length | Affects solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:
- In Vivo Studies : A study using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated around 9.17 μM .
- Cell Line Studies : In vitro assays on human cancer cell lines indicated that modifications in the pyrimidine structure could enhance cytotoxicity, suggesting potential applications in cancer therapy .
Properties
Molecular Formula |
C9H10F2N2O2 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15) |
InChI Key |
ZDROZYOGIZAJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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